10-(2,4-Dimethylphenyl)-4-(pyridin-4-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
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Overview
Description
10-(2,4-Dimethylphenyl)-4-(pyridin-4-yl)-3,5,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,4-Dimethylphenyl)-4-(pyridin-4-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and dimethylphenyl precursors, followed by cyclization reactions to form the tricyclic core. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
10-(2,4-Dimethylphenyl)-4-(pyridin-4-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10-(2,4-Dimethylphenyl)-4-(pyridin-4-yl)-3,5,6,8,10,11-hexaazatricyclo[730
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological properties.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 10-(2,4-Dimethylphenyl)-4-(pyridin-4-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 10-(2,4-Dimethylphenyl)-4-(pyridin-4-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene may include other tricyclic compounds with similar structural features. Examples could include:
- Tricyclic antidepressants
- Tricyclic aromatic hydrocarbons
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse chemical reactivity and applications.
Properties
Molecular Formula |
C19H15N7 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
10-(2,4-dimethylphenyl)-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H15N7/c1-12-3-4-16(13(2)9-12)26-18-15(10-22-26)19-23-17(24-25(19)11-21-18)14-5-7-20-8-6-14/h3-11H,1-2H3 |
InChI Key |
HWYAASPRNFAEJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5)C |
Origin of Product |
United States |
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